

Safeguarding Your Laboratory: Proper Disposal Procedures for SC-Ntr

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Compound of Interest

Compound Name: SC-Ntr

Cat. No.: B132176

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For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling and Disposal of **SC-Ntr**, a Subsidiary Azo Dye of Allura Red AC.

This document provides essential safety and logistical information for the proper disposal of **SC-Ntr**, chemically identified as the disodium salt of 6-hydroxy-5-(2-methoxy-5-methyl-3-sulphophenylazo)-2-naphthalenesulphonic acid. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling

SC-Ntr is a subsidiary dye of Allura Red AC and should be handled with the same precautions as other azo dyes. While specific toxicological data for **SC-Ntr** is limited, the parent compound, Allura Red AC, is considered a hazardous substance.^[1] Personal protective equipment (PPE) is mandatory when handling **SC-Ntr** in solid or solution form.

Recommended Personal Protective Equipment:

PPE Category	Specification	Rationale
Eye Protection	Chemical safety goggles or a face shield	Protects against splashes and airborne particles.[2][3]
Hand Protection	Chemical-resistant gloves (e.g., nitrile)	Prevents skin contact and potential irritation.[2][3]
Body Protection	Laboratory coat	Prevents contamination of personal clothing.[2][3]
Respiratory	NIOSH-approved respirator	Required if there is a risk of generating dust or aerosols.[2][3]

In case of a spill, immediately evacuate the area and ensure it is well-ventilated. For solid spills, carefully place the material into a designated hazardous waste container, avoiding dust creation.[2]

Quantitative Safety Data: Allura Red AC (Parent Compound)

The following data for Allura Red AC provides a baseline for understanding the potential hazards of its subsidiary, **SC-Ntr**.

Parameter	Value	Species
Oral LD50	>10,000 mg/kg	Rat[1]
Dermal LD50	>10,000 mg/kg	Rabbit[1]
Oral LD50	6,000-10,000 mg/kg	Rat & Mouse
Intraperitoneal LD50	3,800-5,000 mg/kg	Rat & Mouse

Step-by-Step Disposal Procedures

All waste containing **SC-Ntr** must be treated as hazardous waste. Do not discharge into drains or soil.[3]

- Segregation: Collect all **SC-Ntr** waste, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.
- Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("**SC-Ntr**" and its full chemical name), and the associated hazard symbols.
- Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4]
- Professional Disposal: Arrange for collection and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[4][5]
Puncture empty containers to prevent reuse.[1]

Experimental Protocol: Analysis of Allura Red AC and its Subsidiary Dyes via HPLC

This protocol provides a general framework for the analysis of Allura Red AC and its subsidiary dyes, including **SC-Ntr**. It is based on a High-Performance Liquid Chromatography (HPLC) method.[6][7][8]

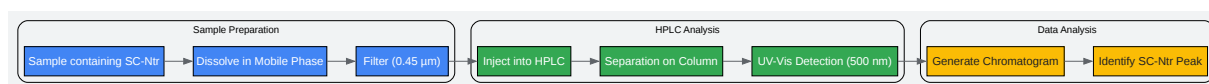
Objective: To separate and identify **SC-Ntr** from a sample mixture.

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
- BIST A cation-exchange column (or equivalent)[6]
- Mobile phase: Acetonitrile (MeCN)[6]
- Buffer: 5 mM N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) phosphate, pH 4.0[6]
- Sample containing **SC-Ntr**, dissolved in an appropriate solvent

Procedure:

- Sample Preparation: Dissolve the sample containing **SC-Ntr** in the mobile phase to a known concentration. Filter the sample through a 0.45 μm filter to remove any particulate matter.
- HPLC System Setup:
 - Install the BIST A column and equilibrate with the mobile phase at a flow rate of 2.0 mL/min.[6]
 - Set the UV-Vis detector to a wavelength of 500 nm for the detection of Allura Red and its derivatives.[6] The maximum absorption for Allura Red is approximately 504 nm.[7][8]
- Injection: Inject a known volume of the prepared sample onto the column.
- Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all components.
- Analysis: Identify the peak corresponding to **SC-Ntr** based on its retention time, which can be determined by running a standard if available. The retention is facilitated by the multi-charged positive buffer acting as a bridge between the negatively charged analyte and the negatively charged column surface.[6]



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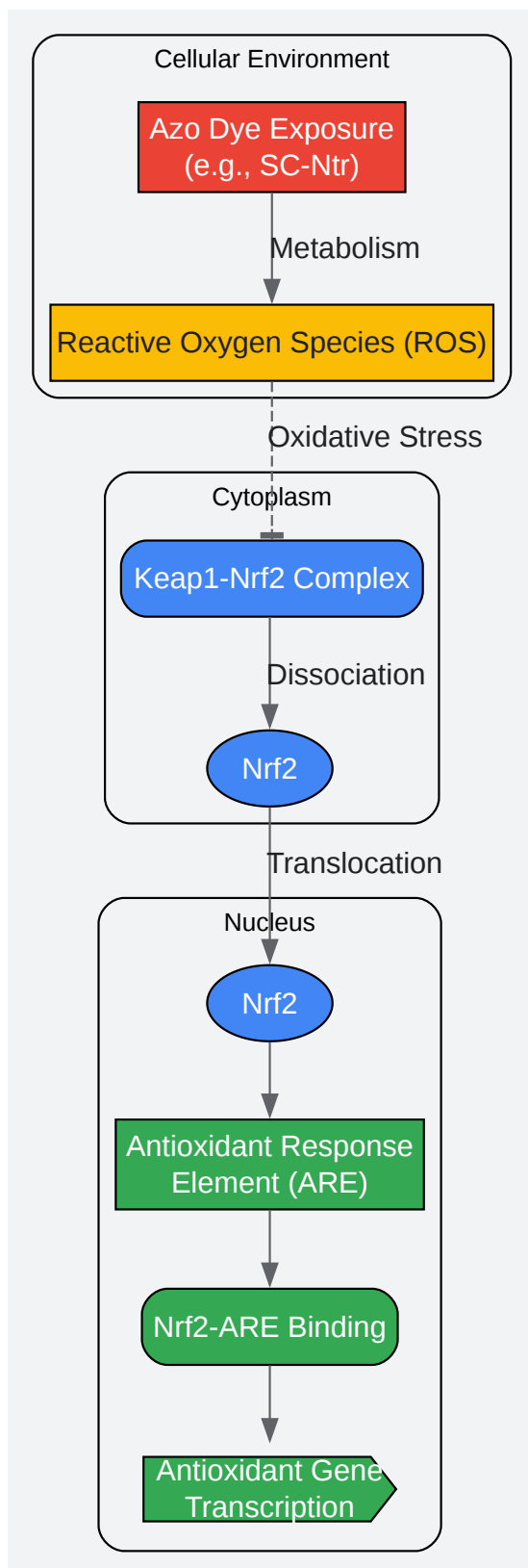
Experimental workflow for the HPLC analysis of **SC-Ntr**.

Potential Biological Interaction: Azo Dyes and Oxidative Stress Signaling

Exposure to certain azo dyes has been linked to the induction of oxidative stress in biological systems. A key signaling pathway involved in the cellular response to oxidative stress is the

Keap1-Nrf2-ARE pathway.[9][10]

Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. However, upon exposure to oxidative stressors, such as reactive oxygen species that may be generated during the metabolism of azo dyes, Nrf2 is released from Keap1. It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This pathway represents a potential mechanism by which cells defend against the cytotoxic effects of azo dye exposure.[9][10]



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The Keap1-Nrf2-ARE signaling pathway activated by azo dye-induced oxidative stress.

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